N'-(2-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
Description
N'-(2-Fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide (CAS: 1091058-62-6) is an ethanediamide derivative featuring a 2-fluorophenyl group and a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl moiety. Its molecular formula is C₂₂H₂₅FN₂O₄ (MW: 400.44 g/mol) .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-18-9-5-2-6-15(18)21(10-12-28-13-11-21)14-23-19(25)20(26)24-17-8-4-3-7-16(17)22/h2-9H,10-14H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJDKINCJCJZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the oxan-4-ylmethyl intermediate: This step might involve the reaction of 2-methoxyphenyl with an appropriate oxirane compound under acidic or basic conditions to form the oxan-4-ylmethyl intermediate.
Introduction of the ethanediamide backbone: The intermediate can then be reacted with an ethanediamine derivative under suitable conditions to form the ethanediamide backbone.
Attachment of the fluorophenyl group: Finally, the fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Features
Key Structural Analogs :
VM-6 (2-(4'-Methyl-N-(2-(Trifluoromethyl)Phenyl)-[1,1'-Biphenyl]-2-ylCarboxamido)-2-Oxoethyl Nitrate)
- Replaces the oxane ring with a biphenyl system.
- Contains a trifluoromethyl group (electron-withdrawing) instead of fluorine.
- Nitrate ester moiety introduces polar functionality absent in the target compound.
- Physicochemical Data :
- Melting Point: 127–129°C .
- IR Bands: 1700 cm⁻¹ (C=O stretch), 3110–3249 cm⁻¹ (N–H) .
N'-(3-Chloro-4-Methylphenyl)-N-[(2-Methoxyphenyl)Methyl]Oxamide
- Substitutes the oxane ring with a simpler benzyl group.
- Chlorine replaces fluorine, altering electronic properties (less electronegative). Synthesis Yield: Not explicitly reported, but structurally simpler analogs often achieve higher yields than multi-ring systems.
4-Methoxybutyrylfentanyl
- Piperidine ring instead of oxane.
- Lacks fluorophenyl groups but includes a 4-methoxyphenyl substituent.
Physicochemical and Spectral Comparisons
Biological Activity
N'-(2-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide, also known by its CAS number 1091111-69-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H23FN2O4
- Molecular Weight : 386.4167 g/mol
- SMILES Notation : COc1ccccc1C1(CCOCC1)CNC(=O)C(=O)Nc1ccccc1F
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's role as a potential anticancer agent. For instance, it has been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overexpressed in cancer cells. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of the p21 pathway and G1 cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | Mechanism | Outcome |
|---|---|---|---|
| Study A | SKM-1 (myelodysplastic syndrome) | HDAC inhibition | Induced apoptosis and G1 arrest |
| Study B | Various cancer cell lines | Histone modification | Increased acetyl-histone H3 levels |
The mechanism by which this compound exerts its biological effects involves several pathways:
- HDAC Inhibition : By inhibiting HDACs, the compound alters histone acetylation status, leading to changes in gene expression associated with cell proliferation and survival.
- Cell Cycle Regulation : The compound has been shown to affect key regulators of the cell cycle, particularly inducing G1 phase arrest.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : In a xenograft model using SKM-1 cells, oral administration of the compound resulted in significant tumor regression compared to control groups. This study emphasized the importance of the immune system's integrity in mediating the anticancer effects.
- Case Study 2 : A comparative study with other HDAC inhibitors revealed that this compound exhibited a favorable pharmacokinetic profile with minimal side effects, making it a promising candidate for further development.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound has a favorable absorption profile with low toxicity levels. The compound shows minimal metabolic differences across species, indicating potential for broad applicability in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
